molecular formula C7H6N6O2S B427749 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine

5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine

Cat. No.: B427749
M. Wt: 238.23g/mol
InChI Key: ZISKTPBXSKDYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine is a compound that features a unique combination of a triazole ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine typically involves the reaction of 5-amino-1,2,4-triazole with a suitable pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives and reduced forms of the nitropyridine moiety .

Scientific Research Applications

5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitropyridine moiety may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine is unique due to the presence of both a triazole ring and a nitropyridine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N6O2S

Molecular Weight

238.23g/mol

IUPAC Name

3-(5-nitropyridin-2-yl)sulfanyl-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C7H6N6O2S/c8-6-10-7(12-11-6)16-5-2-1-4(3-9-5)13(14)15/h1-3H,(H3,8,10,11,12)

InChI Key

ZISKTPBXSKDYJR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=N2)N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=N2)N

Origin of Product

United States

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